[1,2,4]Oxadiazole, 5-[1-(4-propylphenoxy)ethyl]-3-(4-pyrrol-1-ylphenyl)-
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Overview
Description
4-PROPYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER is a complex organic compound that features a combination of pyrrole, phenyl, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PROPYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER typically involves multiple steps, starting with the preparation of the individual moieties followed by their coupling. One common approach is the use of palladium-catalyzed cross-coupling reactions to form the pyrrole and phenyl linkages . The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-PROPYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrole rings, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-PROPYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-PROPYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-(4-(1H-PYRROL-1-YL)PHENYL)-4H-DITHIENO[3,2-B2’,3’-D]PYRROLE: A similar compound with a dithieno ring instead of the oxadiazole ring.
(E)-1-(3-BENZOYL-4-PHENYL-1H-PYRROL-1-YL)-3-PHENYLPROP-2-EN-1-ONE: Another compound with a pyrrole and phenyl structure but different functional groups.
Uniqueness
4-PROPYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER is unique due to its combination of pyrrole, phenyl, and oxadiazole moieties, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C23H23N3O2 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
5-[1-(4-propylphenoxy)ethyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H23N3O2/c1-3-6-18-7-13-21(14-8-18)27-17(2)23-24-22(25-28-23)19-9-11-20(12-10-19)26-15-4-5-16-26/h4-5,7-17H,3,6H2,1-2H3 |
InChI Key |
WCDCZRHOIZIWFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(C)C2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4 |
Origin of Product |
United States |
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